D-Arabinose-13C5 Phenylhydrazone
Description
Contextualization of D-Arabinose Chemistry and Biochemistry
D-arabinose is a crucial monosaccharide, particularly in the context of microbiology. It is a fundamental component of the complex cell wall of mycobacteria, including the pathogenic species Mycobacterium tuberculosis. portlandpress.comresearchgate.net The mycobacterial cell wall features a unique mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, which is essential for the bacterium's viability and its resistance to common antibiotics. portlandpress.com
Within this structure, D-arabinose exists in its furanose form (a five-membered ring) and is a major constituent of two critical polysaccharides:
Arabinogalactan (B145846) (AG) : A branched polysaccharide that links the peptidoglycan layer to the outer mycolic acid layer. nih.gov The arabinan (B1173331) domains of AG are constructed from D-arabinofuranose residues. portlandpress.comresearchgate.net
Lipoarabinomannan (LAM) : A lipopolysaccharide anchored in the cell membrane that plays a significant role in the immunomodulatory activities of mycobacteria. portlandpress.com
The biosynthesis of these arabinans is a prime target for antituberculosis drugs. researchgate.netresearchgate.net The exclusive donor for these arabinose residues is decaprenylphosphoryl-D-arabinose (DPA). portlandpress.comresearchgate.netnih.gov Understanding the origin and incorporation of D-arabinose is therefore vital for developing new therapeutic agents. Studies have shown that the carbon skeleton for these arabinosyl residues is derived from the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov
Pentoses, or five-carbon sugars, are central to cellular metabolism. Their most prominent role is within the Pentose Phosphate Pathway (PPP), an alternative route for glucose metabolism that runs parallel to glycolysis. microbenotes.comwikipedia.org The PPP does not primarily generate ATP; instead, it has two major anabolic functions. wikipedia.orgmhmedical.com
Key Functions of the Pentose Phosphate Pathway
| Phase | Primary Products | Significance |
| Oxidative Phase | NADPH | Provides reducing power for biosynthetic reactions (e.g., fatty acid and steroid synthesis) and protects against oxidative stress. wikipedia.orgmhmedical.comjackwestin.com |
| Non-Oxidative Phase | Ribose-5-phosphate (R5P) | A crucial precursor for the synthesis of nucleotides (for DNA and RNA) and nucleic acids. microbenotes.comwikipedia.orgkhanacademy.org |
| Non-Oxidative Phase | Erythrose-4-phosphate (E4P) | A precursor for the synthesis of aromatic amino acids. wikipedia.org |
| Non-Oxidative Phase | Glycolytic Intermediates | Produces intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, linking the PPP back to glycolysis. khanacademy.org |
The reactions of the PPP occur in the cytoplasm and are reversible in the non-oxidative phase, allowing the pathway to adapt to the cell's metabolic needs. wikipedia.orgkhanacademy.org Dietary pentose sugars can be metabolized through this pathway, highlighting its flexibility in processing various carbohydrates. wikipedia.org
Role and Utility of Phenylhydrazone Derivatives in Organic and Bioorganic Chemistry
The study of phenylhydrazones dates back to 1875, when Hermann Emil Fischer first reported the characterization of phenylhydrazine (B124118). wikipedia.org Fischer utilized this compound to react with sugars, forming crystalline derivatives known as osazones (a type of phenylhydrazone), which allowed for the separation and characterization of different sugars. wikipedia.org
Phenylhydrazones are formed through a condensation reaction between phenylhydrazine and a carbonyl compound (an aldehyde or ketone). stackexchange.comgetidiom.com The mechanism is analogous to imine formation and involves two key steps:
Nucleophilic Attack : The nitrogen atom of the phenylhydrazine attacks the electrophilic carbonyl carbon.
Dehydration : A molecule of water is eliminated, resulting in the formation of a carbon-nitrogen double bond (C=N-NHPh). stackexchange.com
This reaction is often catalyzed by a few drops of acid. nih.govmdpi.com
Phenylhydrazones are versatile compounds with a wide range of applications in both synthetic chemistry and pharmacology. Their simple preparation and stable structure make them valuable intermediates and bioactive molecules. nih.gov
Applications of Phenylhydrazone Derivatives
| Application Area | Description |
| Synthetic Chemistry | Used as key intermediates in the Fischer indole (B1671886) synthesis for preparing indoles, which are precursors to dyes and pharmaceuticals. wikipedia.org |
| Analytical Chemistry | Employed to form derivatives of simple sugars, facilitating their separation and identification. wikipedia.org |
| Medicinal Chemistry | Investigated for a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-tubercular properties. nih.govmdpi.compreprints.org |
| Agrochemicals | Certain hydrazone derivatives, such as drazoxolon (B1670939) and ferimzone, are used as fungicides to control plant pathogens. nih.gov |
| Chelating Agents | Some phenylhydrazone derivatives have shown the ability to chelate metal ions, which contributes to their antioxidant activity. nih.gov |
Importance of Stable Isotopic Labeling (-13C5) in Advanced Scientific Investigations
Stable isotope labeling is a powerful technique for elucidating metabolic pathways, quantifying metabolites, and determining the structures of unknown compounds. unt.edunih.gov By replacing an atom with its heavier, non-radioactive isotope (like ¹³C for ¹²C), researchers can trace the path of molecules through complex biological systems. f1000research.com
The ¹³C₅ label in D-Arabinose-13C5 Phenylhydrazone signifies that all five carbon atoms in the arabinose moiety are carbon-13. This uniform labeling provides a distinct mass shift that is easily detectable by mass spectrometry (MS). nih.gov When this labeled compound is introduced into a biological system, it is metabolized alongside its unlabeled counterpart. By analyzing the resulting products, scientists can:
Trace Metabolic Flux : Determine the flow of metabolites through a pathway and identify active or alternative metabolic routes. nih.gov
Quantify Metabolites : Use the labeled compound as an internal standard for precise measurement of the concentration of the natural, unlabeled compound. nih.gov
Determine Elemental Composition : The mass shift between the labeled and unlabeled metabolite definitively reveals the number of carbon atoms in the molecule, which is a crucial step in identifying unknown compounds. nih.gov
Enhance NMR Signals : Isotopic labeling can significantly enhance the signal in ¹³C NMR spectroscopy, aiding in structural elucidation. frontiersin.org
This technique is widely used in metabolomics to differentiate biological signals from experimental artifacts and to gain a deeper understanding of cellular metabolism in various organisms and disease states. f1000research.comfrontiersin.org
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆¹³C₅H₁₆N₂O₄ | medchemexpress.com |
| Molecular Weight | 245.22 g/mol | medchemexpress.comnih.gov |
| Monoisotopic Mass | 245.12778117 Da | nih.gov |
| IUPAC Name | (2S,4S,5E)-5-(phenylhydrazinylidene)(1,2,3,4,5-¹³C₅)pentane-1,2,3,4-tetrol | nih.gov |
| Description | ¹³C-labeled D-Arabinose Phenylhydrazone | medchemexpress.com |
Principles and Advantages of 13C Isotopic Labeling in Metabolic Research
Isotopic labeling is a powerful technique used to track the journey of molecules through a chemical reaction, metabolic pathway, or a cell. wikipedia.org In this method, specific atoms in a reactant molecule are replaced with their isotopes. wikipedia.org For metabolic research, stable, non-radioactive isotopes like Carbon-13 (¹³C) are frequently used. wikipedia.org The core principle involves introducing a ¹³C-labeled substrate into a biological system and then monitoring the distribution of the ¹³C atoms into various downstream metabolites over time. wikipedia.orgvanderbilt.edu This process, known as Metabolic Flux Analysis (MFA), provides a detailed map of cellular metabolism. wikipedia.org
The primary methods for detecting ¹³C-labeled compounds are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org MS detects the mass difference between the labeled and unlabeled molecules, while NMR can distinguish atoms with different gyromagnetic ratios, allowing for the determination of the exact position of the isotope in a molecule's structure. wikipedia.org
Key advantages of using ¹³C isotopic labeling in metabolic research include:
Enhanced Compound Identification: By feeding an organism a uniformly ¹³C-labeled nutrient, researchers can determine the exact number of carbon atoms in a given metabolite by measuring the mass shift, which significantly narrows down the possibilities for its molecular formula. frontiersin.orgnih.gov
Elucidation of Metabolic Pathways: The technique provides a definitive way to trace the flow of carbon from substrates into various end-products and byproducts. vanderbilt.edu This allows researchers to discover novel metabolic functions, identify wasteful processes that lead to yield loss, and pinpoint kinetic bottlenecks that may limit the production rate of a desired compound. vanderbilt.edu
Quantitative Flux Analysis: Isotope labeling enables the measurement of metabolic fluxes, which are the rates of reactions in a metabolic network. nih.gov This provides a dynamic view of cellular physiology that cannot be obtained from static measurements of metabolite concentrations alone. nih.gov
Increased NMR Sensitivity: While the natural abundance of ¹³C is low, isotopic labeling dramatically increases the number of ¹³C nuclei, which greatly expands the utility of NMR-based studies. frontiersin.org This is further aided by the large chemical shift range of ¹³C compared to protons (¹H), allowing for better resolution of signals. frontiersin.org
Safety: As ¹³C is a stable, non-radioactive isotope, it is safe to handle and use in a wide variety of experimental settings without the need for specialized radiological precautions. wikipedia.org
Specific Benefits of Site-Specific 13C Enrichment for Carbon Tracing
While uniform labeling (where all carbons in a molecule are ¹³C) is useful, site-specific or positional labeling offers more targeted and precise insights into metabolic pathways. nih.gov By labeling only one or two specific carbon atoms in a precursor molecule, scientists can track the fate of those particular atoms through a series of biochemical transformations. researchgate.net
The choice of which carbon atom to label has a significant impact on the precision of the estimated metabolic fluxes. nih.govresearchgate.net Different labeled precursors, known as isotopic tracers, can be used to probe specific reactions or entire pathways with greater accuracy. researchgate.net For instance, studies have shown that [1,2-¹³C₂]glucose provides the most precise flux estimates for glycolysis and the pentose phosphate pathway, while [U-¹³C₅]glutamine is the preferred tracer for analyzing the Krebs cycle (TCA cycle). nih.govresearchgate.net
Specific advantages of site-specific ¹³C enrichment include:
Focused Pathway Analysis: Uniquely labeled tracers permit more focused analyses of specific reactions within a complex metabolic network. nih.govresearchgate.net
Resolving Ambiguous Pathways: The distinct labeling patterns generated from site-specifically labeled substrates can help differentiate between two or more potential pathways that a molecule might follow.
Studying Molecular Dynamics: In protein research, using glucose labeled at the C1 or C2 position can produce proteins with ¹³C enrichment at specific locations, such as backbone C-alpha sites or side-chain methyl groups. researchgate.net This allows for the study of protein dynamics using NMR without artifacts that can be introduced by adjacent ¹³C atoms. researchgate.net
Optimizing Experimental Design: Computational evaluations of various specifically labeled tracers can identify the optimal tracer for analyzing individual fluxes or entire metabolic systems, aiding in the design of more informative experiments. nih.govresearchgate.net
Defining the Research Scope of this compound
This compound is a specialized chemical compound designed for use in scientific research. medchemexpress.commedchemexpress.com It is the phenylhydrazone derivative of the sugar D-arabinose, in which the five carbon atoms of the arabinose backbone have been replaced with their heavy isotope, ¹³C. medchemexpress.comnih.gov This full labeling of the sugar moiety makes it an ideal tracer for metabolic studies.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆¹³C₅H₁₆N₂O₄ | medchemexpress.com |
| Molecular Weight | 245.22 g/mol | medchemexpress.comnih.gov |
| Isotopic Enrichment | Five ¹³C atoms | nih.gov |
| Primary Application | Isotope-Labeled Compound for Research | medchemexpress.com |
Statement of Academic Relevance for a Labeled Phenylhydrazone Derivative
Phenylhydrazone derivatives are a class of organic compounds that have attracted significant scientific interest due to their wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties. preprints.orgnih.govmdpi.com The academic relevance of creating an isotopically labeled version of a D-arabinose phenylhydrazone stems from the combination of this biological potential with the analytical power of isotope tracing.
By incorporating ¹³C atoms into the structure, this compound becomes a powerful tool for several research applications. medchemexpress.com It can be used as a tracer to follow the metabolic fate of the molecule within a biological system. medchemexpress.com This is crucial during drug development, as it allows researchers to quantify the compound's absorption, distribution, metabolism, and excretion (ADME). The stable isotope label provides a distinct mass signature that allows it to be easily distinguished from its unlabeled counterparts and other molecules in complex biological samples using mass spectrometry.
Overview of Key Research Avenues Explored for the Compound
While specific published studies on this compound are not widespread, its structure suggests several key research avenues based on the functions of its constituent parts.
Properties
Molecular Formula |
C₆¹³C₅H₁₀N₂O₄ |
|---|---|
Molecular Weight |
245.22 |
Synonyms |
2-Phenylhydrazone D-Arabinose-13C5; Phenylhydrazone D-Arabinose-13C5; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for D Arabinose 13c5 Phenylhydrazone
Direct Condensation Approaches for Phenylhydrazone Formation
The formation of D-Arabinose Phenylhydrazone occurs through a well-established condensation reaction between the carbonyl group of D-arabinose and the nucleophilic amine of phenylhydrazine (B124118). This reaction results in a stable hydrazone linkage with the elimination of a water molecule. The same principle applies directly to the isotopically labeled precursor, D-Arabinose-13C5.
The successful synthesis of D-Arabinose Phenylhydrazone relies on carefully controlled reaction conditions to maximize yield and purity. The most straightforward approach involves the direct reaction of D-arabinose with phenylhydrazine. Key parameters for this coupling have been optimized as follows:
Reagents : The primary reactants are D-arabinose and phenylhydrazine, often used as phenylhydrazine hydrochloride.
Solvent and pH : The reaction is typically performed in an aqueous medium. The pH is adjusted to be mildly acidic, commonly using an acetic acid buffer, which facilitates the condensation.
Temperature and Time : Gentle heating is often employed to promote the reaction, though specific conditions can vary. One established method involves reacting the components in an aqueous medium at 20°C for 4 hours. Another approach suggests optimizing the temperature in the range of 25–40°C.
Crystallization : Upon completion of the reaction, the mixture is cooled, which induces the crystallization of the D-Arabinose Phenylhydrazone product, allowing for its isolation.
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Reactants | D-Arabinose, Phenylhydrazine Hydrochloride | Core components for hydrazone formation. | |
| Solvent | Water | Provides the medium for the reaction. | |
| pH | Mildly acidic (Acetic Acid Buffer) | Catalyzes the condensation reaction. | |
| Temperature | 20–40°C | Promotes reaction kinetics. | |
| Reaction Time | ~4 hours | Allows for sufficient reaction completion. | |
| Isolation | Cooling and Crystallization | Separates the solid product from the solution. |
While the condensation reaction is straightforward, achieving high yield and purity requires addressing several challenges. A primary consideration is the presence of sugars in various isomeric forms (anomers) in solution.
Anomeric Mixtures : D-arabinose exists in equilibrium between its open-chain aldehyde form and cyclic α/β anomers (pyranose and furanose forms). Reaction conditions, particularly pH and temperature, must be controlled to favor the reactive aldehyde form and ensure consistent product formation.
Side Reactions : Further reaction of the initial phenylhydrazone with excess phenylhydrazine can lead to the formation of osazones (bis-phenylhydrazones), which are undesirable byproducts.
Purification : To overcome these issues and isolate the pure phenylhydrazone, specific purification techniques are necessary. Preparative High-Performance Liquid Chromatography (HPLC) is effective for separating anomeric products and other impurities. Subsequent recrystallization, often from ethanol/water mixtures, is a crucial step to obtain a product of high purity.
Precursor Synthesis and Derivatization for 13C Incorporation
The synthesis of D-Arabinose-13C5 Phenylhydrazone is contingent upon the availability of the isotopically labeled precursor, D-Arabinose-13C5. This sugar contains carbon-13 at all five carbon positions. sigmaaldrich.com
The preparation of uniformly labeled D-Arabinose-13C5 is a complex process that typically starts from simpler, commercially available 13C-labeled precursors. While D-Arabinose-13C5 is available from specialized suppliers, its synthesis can be achieved through established methods of carbohydrate chemistry. sigmaaldrich.comisotope.com
A classical and relevant method for elongating the carbon chain of a sugar is the Kiliani-Fischer synthesis. wikipedia.org This process can be adapted to produce labeled sugars. For instance, the synthesis of D-arabinose-1-C14 has been demonstrated starting from D-erythrose using the cyanohydrin synthesis, a key part of the Kiliani-Fischer process. nist.gov To create a uniformly labeled pentose (B10789219) like D-Arabinose-13C5, one would theoretically need to start with a fully labeled four-carbon sugar (D-erythrose-13C4) and react it with a labeled cyanide source (e.g., Na13CN). This multi-step chemical synthesis builds the carbon skeleton one atom at a time, incorporating the isotope at each step or by starting with a fully labeled precursor.
In addition to uniform labeling, specific applications may require selective labeling at particular carbon positions. chemicalbook.com Synthetic strategies allow for this precision.
Labeling at C1 : The cyanohydrin synthesis is an ideal method for introducing a label specifically at the C1 position. By reacting an unlabeled four-carbon sugar like D-erythrose with a labeled cyanide (e.g., K13CN or Na13CN), followed by hydrolysis and reduction, one can produce D-arabinose-1-13C. wikipedia.orgnist.govchemicalbook.com This reaction produces two epimers, D-arabinose-1-13C and D-ribose-1-13C, which must then be separated. wikipedia.orgnist.gov
Labeling at Other Positions : To label other positions, one must begin with a precursor that is already selectively labeled. For example, to synthesize D-arabinose-5-13C, the starting material would need to have the label at the appropriate position prior to any chain-elongation or modification steps. The availability of precursors like D-arabinose-[1,2-13C2] indicates that complex, multi-step synthetic pathways have been developed to introduce labels at adjacent carbon atoms.
| Labeling Pattern | Description | Typical Synthetic Approach | Reference |
|---|---|---|---|
| Uniform (U-13C5) | All five carbon atoms are 13C. | Multi-step synthesis from smaller, fully labeled precursors or biological synthesis using 13C-glucose. | sigmaaldrich.comisotope.com |
| Selective (e.g., 1-13C) | Only the C1 carbon atom is 13C. | Kiliani-Fischer / Cyanohydrin synthesis using a C-4 sugar (D-erythrose) and a 13C-labeled cyanide source. | wikipedia.orgnist.govchemicalbook.com |
| Selective (e.g., 1,2-13C2) | The C1 and C2 carbon atoms are 13C. | Complex multi-step chemical synthesis starting with specifically labeled precursors. |
Once the D-Arabinose-13C5 precursor is obtained, its integration into the final phenylhydrazone structure follows the same direct condensation pathway described in section 2.1. The isotopic labeling of the carbon backbone of D-arabinose does not chemically alter the reactivity of its carbonyl group.
The reaction proceeds via the nucleophilic addition of phenylhydrazine to the carbonyl carbon of the open-chain form of D-Arabinose-13C5. This is followed by dehydration to form the stable C=N double bond of the hydrazone. The resulting product, this compound, retains the complete isotopic label, making it an ideal internal standard or tracer for metabolic flux analysis and other quantitative mass spectrometry studies. medchemexpress.com
Multi-Step Synthetic Routes and Stereochemical Control
The creation of D-Arabinose-¹³C₅ Phenylhydrazone is not a trivial one-step process. It requires careful planning and execution of a multi-step synthesis to ensure the correct placement of the isotopic labels and to control the stereochemistry of the final product.
Exploration of Alternative Synthetic Pathways for Phenylhydrazones
The classical Fischer synthesis of phenylhydrazones involves the direct reaction of a carbonyl compound with phenylhydrazine. numberanalytics.com While straightforward, this method may not always be suitable for complex or sensitive substrates like isotopically labeled sugars. Therefore, the exploration of alternative synthetic pathways is a critical area of research.
Recent advancements have focused on developing milder and more efficient methods for hydrazone formation. rsc.org These can include mechanochemical approaches, which involve grinding solid reactants together, often in the absence of a solvent. rsc.org This technique can lead to higher yields, shorter reaction times, and a reduction in waste compared to traditional solution-based methods. rsc.org Another area of exploration is the use of electrochemical methods. Electrosynthesis offers a green and efficient way to generate reactive intermediates like nitrile imines from aldehyde-derived hydrazones, which can then undergo cycloaddition reactions to form various heterocyclic compounds. beilstein-journals.org
Furthermore, C-H bond functionalization of aldehyde hydrazones has emerged as a powerful tool for creating more complex molecules. nih.gov These reactions, often catalyzed by transition metals or driven by visible-light photoredox catalysis, allow for the direct introduction of functional groups at the C(sp²) position of the hydrazone. nih.gov While these advanced methods may not be directly required for the initial synthesis of D-Arabinose-¹³C₅ Phenylhydrazone, they offer exciting possibilities for the further derivatization and application of this labeled compound.
| Synthetic Approach | Description | Potential Advantages |
| Mechanochemical Synthesis | Grinding solid reactants together, often without a solvent. rsc.org | Higher yields, shorter reaction times, reduced waste. rsc.org |
| Electrochemical Synthesis | Using an electric current to drive the reaction. beilstein-journals.org | Green and efficient, allows for the generation of reactive intermediates. beilstein-journals.org |
| C-H Functionalization | Direct introduction of functional groups at the C(sp²) position of the hydrazone. nih.gov | Enables the creation of more complex and diverse hydrazone derivatives. nih.gov |
Adaptation of General Phenylhydrazone Synthesis for D-Arabinose-13C5 Analog
The synthesis of the D-Arabinose-¹³C₅ phenylhydrazone begins with the acquisition or synthesis of D-arabinose fully labeled with carbon-13. The synthesis of ¹³C-labeled carbohydrates can be achieved through various methods, including enzymatic synthesis or chemical synthesis from smaller, isotopically enriched precursors. nih.govnih.gov For instance, labeled phenols have been synthesized using a [5+1] cyclization strategy, which could potentially be adapted for the synthesis of labeled aromatic precursors. chemrxiv.orgchemrxiv.orguchicago.edu
Once the ¹³C₅-D-arabinose is obtained, the standard phenylhydrazone formation reaction can be adapted. This typically involves reacting the labeled sugar with phenylhydrazine in a suitable solvent, often with mild heating. The reaction proceeds via nucleophilic addition of the phenylhydrazine to the carbonyl group of the open-chain form of D-arabinose, followed by dehydration to form the hydrazone.
Key considerations for adapting this synthesis for the isotopically labeled analog include:
Reaction Scale: Due to the high cost of isotopically labeled starting materials, the reaction is often performed on a smaller scale, requiring careful optimization of reaction conditions to maximize yield.
Purification: Purification of the final product must be carried out meticulously to remove any unlabeled impurities. Techniques such as recrystallization or chromatography are commonly employed.
Characterization: Extensive analytical characterization, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, is essential to confirm the successful incorporation of the ¹³C labels and the structure of the final product.
Stereoselectivity Considerations in Aldose-Hydrazone Formation
The reaction between an aldose, such as D-arabinose, and an unsymmetrical reagent like phenylhydrazine can potentially lead to the formation of stereoisomers (E/Z isomers) around the newly formed C=N double bond. chemtube3d.com The open-chain form of D-arabinose exists in equilibrium with its cyclic hemiacetal forms (pyranose and furanose). The reaction with phenylhydrazine occurs with the open-chain aldehyde form.
The stereochemical outcome of the reaction is influenced by several factors, including the steric bulk of the substituents on both the sugar and the hydrazine (B178648), as well as the reaction conditions. acs.org In many cases, the formation of one stereoisomer is favored due to thermodynamic stability. The stereochemistry of the resulting hydrazone is crucial as it can influence its biological activity and its utility in further synthetic transformations.
For D-arabinose, the stereochemistry at the C-2, C-3, and C-4 positions is already defined. The reaction with phenylhydrazine primarily involves the C-1 aldehyde group. While the formation of geometric isomers at the C=N bond is possible, for many simple aldose phenylhydrazones, a single isomer is often predominantly formed or can be isolated through crystallization. numberanalytics.com It is important to experimentally determine the stereochemistry of the final D-Arabinose-¹³C₅ Phenylhydrazone product using techniques like 2D NMR spectroscopy.
Advanced Spectroscopic and Mechanistic Characterization of D Arabinose 13c5 Phenylhydrazone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity
NMR spectroscopy is an indispensable technique for the unambiguous structural determination and verification of isotopic labeling in D-Arabinose-13C5 Phenylhydrazone.
1H and 13C NMR Spectral Analysis of this compound
2D NMR Techniques (e.g., HSQC, HMBC, COSY) for Complete Assignment of Labeled Carbons
To unequivocally assign each signal in the ¹H and ¹³C NMR spectra to its corresponding atom in the this compound molecule, two-dimensional (2D) NMR techniques are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known assignment of its attached proton.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the carbon skeleton of the molecule.
Correlation Spectroscopy (COSY): The COSY experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. This helps to establish the connectivity of the proton network within the arabinose chain.
Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all labeled carbons in this compound can be achieved.
Quantification of Isotopic Enrichment and Positional Specificity
The isotopic enrichment and positional specificity of the ¹³C labels are critical parameters that define the quality of the labeled compound.
Isotopic Enrichment: This refers to the percentage of molecules in which the designated carbon atoms are indeed ¹³C. NMR spectroscopy can be used to determine this by comparing the integrals of the ¹³C-coupled proton signals with the residual signals from unlabeled molecules. openmedscience.com For D-Arabinose-¹³C₅, the isotopic purity is typically specified to be ≥99%. sigmaaldrich.com
Positional Specificity: This confirms that the ¹³C labels are located at the intended positions (C1 to C5 of the arabinose moiety). High-resolution NMR, particularly ¹³C NMR, can confirm this, as the chemical shift of each carbon is unique to its position in the molecule. Any scrambling of the label would result in the appearance of unexpected signals. openmedscience.com
Mass Spectrometry (MS) for Molecular Confirmation and Tracer Applications
Mass spectrometry is a powerful analytical technique used to confirm the molecular weight of this compound and to trace its metabolic fate in biological systems.
High-Resolution Mass Spectrometry (HRMS) of 13C-Labeled Species
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the expected molecular weight is increased by five mass units compared to its unlabeled counterpart due to the five ¹³C atoms. sigmaaldrich.com HRMS can confirm this mass shift with high precision, thereby verifying the successful incorporation of the five stable isotopes. medchemexpress.com
| Property | Value |
| Molecular Formula | ¹³C₅C₆H₁₆N₂O₄ |
| Molecular Weight | 237.12 g/mol (based on ¹³C₅) |
| Exact Mass | 237.143 g/mol (based on ¹³C₅) |
Note: The molecular formula and weights are calculated based on the incorporation of five ¹³C atoms into the D-Arabinose Phenylhydrazone structure.
Application of GC-MS or LC-MS in Conjunction with 13C Labeling for Metabolite Analysis
In metabolic studies, this compound can be introduced into a biological system as a tracer. The labeled arabinose moiety can be incorporated into various metabolic pathways. By using hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can separate and identify metabolites derived from the labeled precursor. nih.gov The mass spectrometer detects the mass shift in these metabolites, allowing for the tracing of the metabolic fate of the arabinose carbon skeleton. nih.govnih.gov This approach is crucial for metabolic flux analysis, providing quantitative data on the rates of different metabolic pathways. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive method for identifying the functional groups within a molecule. These techniques probe the vibrational modes of chemical bonds, which are sensitive to the mass of the constituent atoms and the bond strength. In the case of this compound, the incorporation of five ¹³C isotopes into the arabinose backbone is expected to cause noticeable shifts in the vibrational frequencies of the carbohydrate moiety compared to its unlabeled counterpart. This isotopic substitution is particularly useful for assigning specific vibrational modes. nih.govacs.org
The formation of the phenylhydrazone derivative from D-arabinose introduces several key functional groups, including the C=N imine linkage, N-H groups, and the aromatic phenyl ring, in addition to the hydroxyl (-OH) and C-H groups of the sugar residue.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational transitions of a molecule. The key vibrational modes for this compound are associated with the stretching and bending of its characteristic functional groups.
A study on synthesized phenylhydrazones showed FT-IR peaks for C=N, N-H, and C-H bonds at approximately 1603 cm⁻¹, 3329 cm⁻¹, and 3088 cm⁻¹ respectively. researchgate.net For this compound, the spectrum would be dominated by broad O-H stretching vibrations from the sugar's hydroxyl groups and intermolecular hydrogen bonds, typically in the 3200-3500 cm⁻¹ region. The N-H stretching vibration of the hydrazone moiety is also expected in this region, around 3300 cm⁻¹. researchgate.net
The C-H stretching vibrations from both the aromatic ring and the sugar backbone will appear in the 2800-3100 cm⁻¹ range. The C=N stretching vibration of the imine group is a characteristic peak for phenylhydrazones and typically appears in the 1600-1650 cm⁻¹ region. researchgate.net The presence of the aromatic ring will give rise to C=C stretching vibrations within the 1450-1600 cm⁻¹ range.
The most significant impact of the ¹³C₅ labeling will be observed in the fingerprint region (below 1500 cm⁻¹), which contains complex vibrations involving the carbon skeleton of the arabinose unit. The C-O and C-C stretching vibrations, and C-O-H bending vibrations of the sugar, will be shifted to lower wavenumbers due to the heavier mass of the ¹³C isotope. This shift allows for the unambiguous assignment of vibrations originating from the sugar moiety.
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds like C=O and O-H, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as those of the C=C bonds in the phenyl ring and the C-C backbone.
For this compound, the Raman spectrum is expected to show strong signals for the aromatic ring vibrations. The symmetric breathing mode of the phenyl ring typically appears as a sharp, intense peak around 1000 cm⁻¹. Other aromatic C-C stretching modes are found near 1600 cm⁻¹. The C=N stretching vibration is also Raman active.
Similar to FT-IR, the ¹³C₅ labeling will primarily affect the vibrations of the arabinose part of the molecule. The C-C and C-O stretching and bending modes in the fingerprint region will be downshifted, aiding in their identification and providing insights into the conformation of the sugar ring. A review of the vibrational spectra of carbohydrates indicates that the C-O-C symmetric stretching vibration in cellulose, a related carbohydrate polymer, is observed at 1124 cm⁻¹. researchgate.netresearchgate.net
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Notes |
| O-H (alcohol) | 3200-3500 (broad) | Weak | Involved in hydrogen bonding. |
| N-H (hydrazone) | ~3300 | Moderate | |
| C-H (aromatic) | 3000-3100 | Strong | |
| C-H (aliphatic) | 2850-3000 | Strong | Vibrations of the ¹³C-H bonds in the arabinose moiety will be slightly shifted. |
| C=N (imine) | 1600-1650 | Moderate | Key functional group of the phenylhydrazone. |
| C=C (aromatic) | 1450-1600 | Strong | Multiple bands are expected. |
| C-O (alcohol) | 1000-1200 | Weak | Affected by ¹³C₅ labeling (shifted to lower wavenumbers). |
| C-C (sugar backbone) | 800-1100 | Moderate | Affected by ¹³C₅ labeling (shifted to lower wavenumbers). |
Crystallographic Studies of Phenylhydrazone Derivatives for Solid-State Conformation
The solid-state conformation of D-Arabinose Phenylhydrazone is likely to be a cyclic pyranose or furanose form. The specific conformation (e.g., chair or boat for a pyranose ring) will be influenced by the steric and electronic interactions between the substituents on the sugar ring and the bulky phenylhydrazone group. The orientation of the phenylhydrazone moiety relative to the sugar ring is also a key conformational parameter. Studies on hydrazones derived from cyclic ketones have shown that restricted rotation around the N-N and N-C bonds can lead to distinct syn and anti conformations. psu.edu
The crystal packing will be largely determined by intermolecular hydrogen bonding involving the hydroxyl groups of the arabinose unit and the N-H group of the hydrazone. These hydrogen bonds create a complex three-dimensional network that stabilizes the crystal lattice. The ¹³C₅ isotopic labeling is not expected to significantly alter the crystal structure compared to the unlabeled compound, as the atomic radii and bonding characteristics of ¹³C and ¹²C are virtually identical.
Interactive Data Table: Hypothetical Crystallographic Parameters for a Phenylhydrazone Derivative
| Parameter | Description | Expected Value/Information |
| Crystal System | The symmetry of the unit cell. | Likely to be one of the lower symmetry systems like monoclinic or orthorhombic due to the chirality and complex shape of the molecule. |
| Space Group | The set of symmetry operations for the crystal. | A non-centrosymmetric space group is expected due to the chirality of D-arabinose. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | These would be determined experimentally. For example, a, b, and c could be in the range of 5-20 Å. |
| Conformation of Arabinose Ring | The pucker of the sugar ring. | Likely a chair conformation (e.g., ¹C₄ or ⁴C₁) for a pyranose form, or an envelope/twist conformation for a furanose form. |
| C=N Bond Length | The length of the imine double bond. | Expected to be in the range of 1.27-1.30 Å. |
| N-N Bond Length | The length of the nitrogen-nitrogen single bond. | Expected to be around 1.35-1.40 Å. |
| Hydrogen Bonding Network | The pattern of intermolecular hydrogen bonds. | Extensive O-H···O, O-H···N, and N-H···O interactions are expected to define the crystal packing. |
Applications in Biochemical Pathway Elucidation and Metabolic Tracing
Investigation of D-Arabinose Metabolism Using ¹³C₅-Labeled Tracer
The use of D-arabinose fully labeled with ¹³C (D-Arabinose-U-¹³C₅) allows for comprehensive tracking of the arabinose carbon backbone through various metabolic transformations. isotope.commz-at.de
D-Arabinose-13C5 Phenylhydrazone is instrumental in studying the flow of carbon through central metabolic pathways like the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and glycolysis. nih.govnih.gov The PPP is a crucial pathway for generating NADPH, essential for reductive biosynthesis and combating oxidative stress, and for producing precursors for nucleotide synthesis. youtube.com
By analyzing the distribution of ¹³C in intermediates of glycolysis and the PPP after introducing the labeled arabinose, researchers can determine the relative activity of these pathways. nih.govbiorxiv.org For instance, the conversion of D-arabinose to intermediates like D-ribulose can be monitored. nih.gov This information is vital for understanding how cells adapt their metabolism under different physiological conditions or in disease states. researchgate.netnih.gov
Table 1: Key Research Findings on Carbon Flux Analysis
| Research Focus | Key Findings | Citations |
| Pentose Phosphate Pathway (PPP) Analysis | Specific glucose tracers, like [1,2-¹³C₂]glucose, provide precise estimations of fluxes in the PPP and glycolysis. | nih.govnih.gov |
| Glycolytic Flux Estimation | Glucose tracers are effective in estimating glycolytic fluxes. | nih.gov |
| Pyruvate (B1213749) Metabolism | The model accounted for pyruvate production by cytoplasmic malic enzyme. | nih.gov |
| Glucose Utilization | A significant portion of glucose is metabolized through the pentose cycle and nucleotide synthesis. | nih.gov |
| Isotopic Steady State | A steady state of PPP/glycolytic fluxes can be achieved in a short time frame in certain cell types. | biorxiv.org |
Beyond the central pathways, this compound helps uncover novel or less-characterized routes of D-arabinose synthesis and breakdown. nih.gov In some organisms, D-arabinose can be metabolized through alternative pathways. For example, mutants of Klebsiella aerogenes can utilize the L-fucose pathway to convert D-arabinose to D-ribulose, which then enters the ribitol (B610474) pathway. nih.gov Isotopic labeling studies are essential to confirm and quantify the flux through such unique metabolic routes. nih.gov
Monitoring Carbon Incorporation in Complex Biological Molecules
The labeled carbon atoms from this compound can be traced into the building blocks of complex macromolecules, providing direct evidence of their biosynthetic origins.
The cell wall of mycobacteria, including the human pathogen Mycobacterium tuberculosis, contains a unique and essential polysaccharide called arabinogalactan (B145846). nih.govnih.gov This polymer is rich in arabinose residues. Understanding the biosynthesis of arabinogalactan is a key area of tuberculosis research, as the enzymes involved are potential drug targets. nih.govnih.gov
By supplying ¹³C-labeled arabinose, researchers can track its incorporation into the arabinogalactan structure. This allows for the identification and characterization of the enzymes responsible for arabinose activation and transfer, such as arabinofuranosyltransferases. nih.gov Such studies have been crucial in elucidating the complex pathway of mycobacterial cell wall assembly. nih.gov
Table 2: Research Findings on Mycobacterial Cell Wall Synthesis
| Research Focus | Key Findings | Citations |
| Arabinogalactan Biosynthesis | Ethambutol targets arabinogalactan biosynthesis by inhibiting arabinofuranosyltransferases. | nih.gov |
| Arabinofuranosyltransferase Identification | AftC was identified as a novel branching α(1→3) arabinofuranosyltransferase. | nih.gov |
| Cell Wall Composition | A bottom-up reconstitution approach was used to determine the composition of the M. smegmatis and M. abscessus cell-wall envelope. | nih.gov |
| D-arabinose Biosynthesis | The pathway for D-arabinose formation in M. smegmatis was investigated using ¹³C-labeled glucose. | nih.gov |
D-Arabinose derivatives can serve as precursors for other important biological molecules. For instance, D-arabinose is an intermediate in the synthesis of D-neopterin. By using this compound, the metabolic flux from arabinose to these compounds can be quantified, shedding light on their biosynthetic pathways.
Methodologies for In Vivo and In Vitro ¹³C Metabolic Flux Analysis
¹³C-MFA can be applied in both living organisms (in vivo) and in isolated cellular or subcellular systems (in vitro). nih.govresearchgate.net
In vivo studies involve administering the ¹³C-labeled tracer to a whole organism, such as a mouse or a human subject, and then analyzing tissues or biofluids to determine the distribution of the label. researchgate.netnih.gov This approach provides a systemic view of metabolism.
In vitro studies typically use cell cultures, which allows for more controlled experimental conditions. nih.gov The choice between in vivo and in vitro methodologies depends on the specific research question. researchgate.net
The analysis of ¹³C labeling patterns in metabolites is typically performed using advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net These methods can distinguish between molecules with different numbers and positions of ¹³C atoms, providing detailed information for flux calculations. nih.gov The data obtained from these analyses are then fitted to a computational model of the metabolic network to estimate the flux through each reaction. nih.gov
Experimental Design for Isotopic Tracer Administration and Sampling
The successful application of D-Arabinose-13C5 as a tracer hinges on a meticulously planned experimental design, from the introduction of the tracer to the collection of samples. The goal is to accurately measure the incorporation of the 13C label into downstream metabolites.
The first step in a tracer experiment is the introduction of the labeled substrate into the biological system, which could be a cell culture, tissue, or a whole organism. nih.govnih.gov To avoid perturbing the metabolic state of the system, the labeled D-arabinose is typically substituted for its unlabeled counterpart in an otherwise identical growth medium. nih.govasm.org The duration of the labeling is a critical parameter that depends on the specific pathways being investigated. For rapid pathways like glycolysis, isotopic steady state—where the isotopic enrichment of metabolites becomes constant—can be reached in minutes, while pathways involving the synthesis of macromolecules like nucleotides may require 24 hours or more. asm.orgmdpi.com
Sampling is a crucial step that requires the rapid cessation of all metabolic activity, a process known as quenching. This is often achieved by flash-freezing the cells or tissue in liquid nitrogen or by using cold solvent solutions. youtube.com This ensures that the metabolic profile captured is a true snapshot of the state at the time of sampling. Following quenching, metabolites are extracted from the biological material.
For analysis by methods like Gas Chromatography-Mass Spectrometry (GC-MS), many polar metabolites, including sugars like arabinose, require chemical derivatization. nih.govupubscience.comresearchgate.net This process modifies the metabolites to increase their volatility and thermal stability. youtube.comupubscience.com One common derivatization strategy involves a two-step process of methoximation followed by silylation. youtube.com Alternatively, derivatization with phenylhydrazine (B124118) reacts with the aldehyde or ketone group of the sugar to form a phenylhydrazone. nih.gov This "tagging" of D-Arabinose-13C5 to form this compound significantly increases its sensitivity for detection by mass spectrometry and provides a stable derivative for analysis. nih.gov
Table 1: Key Stages in Experimental Design for Isotopic Tracer Studies
| Stage | Key Considerations | Purpose |
| Tracer Selection | Choice of 13C-labeled substrate (e.g., D-Arabinose-13C5). Purity and specific labeling pattern of the tracer. | To introduce a traceable atomic marker into the metabolic network. |
| Tracer Administration | Introduction into the system (e.g., cell culture media) without altering the metabolic steady state. nih.govasm.org | To initiate the flow of the isotope through metabolic pathways. |
| Labeling Duration | Time course designed to reach isotopic steady state or to capture dynamic changes. Varies from minutes to hours depending on the pathway. asm.orgmdpi.com | To allow for sufficient incorporation of the 13C label into downstream metabolites. |
| Metabolic Quenching | Rapidly stopping enzymatic reactions, typically using methods like flash-freezing. youtube.com | To preserve the metabolic state of the cell at the time of sampling. |
| Metabolite Extraction | Use of solvents to separate metabolites from other cellular components like proteins and DNA. | To isolate the compounds of interest for analysis. |
| Derivatization | Chemical modification (e.g., with phenylhydrazine) to improve analytical properties. nih.govnih.gov | To enhance volatility, stability, and detection sensitivity for GC-MS or LC-MS analysis. |
Data Processing and Computational Modeling for Flux Calculations
Once samples are prepared, the core of the analysis involves measuring the extent and pattern of 13C labeling in metabolites and using this data to calculate metabolic fluxes. This requires a combination of sophisticated analytical techniques and computational power.
The derivatized samples, containing compounds like this compound and its downstream labeled products, are analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov MS is widely used and detects the mass-to-charge ratio of ions. The incorporation of 13C atoms from the tracer results in a predictable mass shift in the metabolites. For D-Arabinose-13C5, which has five labeled carbon atoms, its direct derivative will be 5 Daltons heavier than the unlabeled version. The instrument measures the abundance of each of these mass variants (isotopomers), generating a mass isotopomer distribution (MID) for each metabolite. nih.gov
The raw MID data must first be corrected for the natural abundance of 13C (approximately 1.1%) and other heavy isotopes, which can contribute to the measured signal. asm.org After correction, the data reflects the true enrichment from the administered tracer.
To translate these labeling patterns into metabolic rates, a computational model of the relevant biochemical reaction network is essential. nih.govfigshare.com This model includes the stoichiometry of the reactions and the specific atom transitions that occur in each enzymatic step. 13C-Metabolic Flux Analysis (13C-MFA) is a powerful computational technique that uses the measured MIDs to estimate the in vivo fluxes through the network. nih.govnih.gov The process involves an iterative algorithm that simulates the labeling patterns that would result from a given set of fluxes and compares them to the experimentally measured patterns. researchgate.net The algorithm adjusts the flux values until the best possible fit between the simulated and experimental data is achieved, thereby quantifying the activity of the metabolic pathways. nih.govresearchgate.net
Table 2: Workflow for Data Processing and Metabolic Flux Calculation
| Step | Description | Outcome |
| Mass Spectrometry Analysis | Measurement of mass isotopomer distributions (MIDs) of derivatized metabolites using techniques like GC-MS or LC-MS. nih.gov | Raw data containing the relative abundances of different mass isotopomers for each metabolite. |
| Data Correction | Correction of raw MIDs for the natural abundance of stable isotopes (e.g., 13C, 15N, 2H). asm.org | Corrected MIDs reflecting enrichment solely from the isotopic tracer. |
| Metabolic Network Modeling | Construction of a stoichiometric model of the relevant metabolic pathways, including atom mapping for each reaction. nih.govfigshare.com | A computational framework representing the biochemical system under study. |
| Flux Estimation | Use of computational algorithms (13C-MFA) to find the set of metabolic fluxes that best explains the measured MIDs. nih.govresearchgate.net | A quantitative map of reaction rates (fluxes) throughout the metabolic network. |
| Statistical Validation | Assessment of the goodness-of-fit and calculation of confidence intervals for the estimated fluxes. | Determination of the precision and reliability of the calculated metabolic fluxes. |
Enzyme Kinetic and Mechanistic Investigations Utilizing D Arabinose 13c5 Phenylhydrazone
Substrate and Inhibitor Studies for Arabinose-Metabolizing Enzymes
D-Arabinose-13C5 Phenylhydrazone, as a derivative of D-arabinose, is a valuable analog for studying the family of enzymes that recognize and process arabinose. These enzymes are crucial in various biological pathways, including the biosynthesis of lipopolysaccharides in bacteria, making them attractive targets for novel antibacterial agents. nih.govuniprot.org In plants, arabinose metabolism is central to cell wall synthesis and turnover. nih.gov
The specificity of an enzyme for its substrate is a fundamental aspect of its function. libretexts.org Substrate analogs are instrumental in mapping the steric and electronic requirements of an enzyme's active site. youtube.com D-Arabinose Phenylhydrazone can be used to probe the active sites of arabinose-metabolizing enzymes such as D-arabinose-5-phosphate isomerase (API), an enzyme essential for the survival of certain pathogens like Pseudomonas aeruginosa and Burkholderia pseudomallei. nih.govresearchgate.net
By presenting the enzyme with this compound, researchers can assess binding affinity and determine how modifications to the C1 position of arabinose (the phenylhydrazone group) affect recognition. The bulky phenylhydrazone group can reveal the spatial constraints of the active site entrance and binding pocket. nih.gov Studies with various analogs of arabinose 5-phosphate (A5P) on D-arabinose 5-phosphate isomerase (KdsD) have utilized advanced NMR techniques to map the binding epitopes, providing evidence that the enzyme may bind the furanose form of its substrate and that catalysis of ring-opening is a key part of its mechanism. researchgate.net The interaction of analogs with the enzyme can be monitored, and the ¹³C label provides a distinct signal for tracking the analog's fate.
Table 1: Key Arabinose-Metabolizing Enzymes and their Functions
| Enzyme | Function | Organism Example |
| D-Arabinose-5-Phosphate Isomerase (KdsD/API) | Interconverts D-arabinose 5-phosphate and D-ribulose 5-phosphate. wikipedia.org | Escherichia coli, Pseudomonas aeruginosa uniprot.orgresearchgate.net |
| L-Arabinose Isomerase | Interconverts L-arabinose and L-ribulose. researchgate.net | Lactic acid bacteria, Escherichia coli researchgate.netresearchgate.net |
| L-Ribulokinase | Phosphorylates L-ribulose to L-ribulose-5-phosphate. researchgate.net | Lactic acid bacteria, Escherichia coli researchgate.netresearchgate.net |
| L-Fuculose-1-Phosphate Aldolase | Catalyzes the reversible cleavage of L-fuculose-1-phosphate. ebi.ac.ukwikipedia.orgnih.gov | Klebsiella pneumoniae, Escherichia coli wikipedia.orgnih.gov |
| Arabinokinase | Phosphorylates L-arabinose. nih.gov | Arabidopsis thaliana nih.gov |
Chemically reactive substrate analogs are used to identify critical amino acid residues within the active site through affinity labeling. youtube.com While this compound is not inherently reactive, its phenylhydrazone group can be chemically modified to create a reactive probe. Such a probe would first bind specifically to the active site due to the arabinose moiety and then form a covalent bond with a nearby residue, effectively tagging it. Subsequent protein digestion and mass spectrometry can identify the modified amino acid, revealing its proximity to the substrate binding site. ubc.canih.gov
Furthermore, the stabilization of reaction intermediates is a key feature of enzyme catalysis. khanacademy.org The use of substrate analogs that mimic these transient states can provide significant insight. The phenylhydrazone structure alters the electronic properties of the C1 carbon, potentially allowing it to act as a mimic of a transition state or a reaction intermediate in some enzymatic reactions. The ¹³C labels distributed across the arabinose skeleton would allow researchers to monitor the chemical environment of each carbon atom upon binding to the enzyme, offering clues about enzyme-intermediate interactions.
Elucidation of Enzymatic Reaction Mechanisms through Isotope Effects
The incorporation of five ¹³C atoms into the arabinose backbone of this compound makes it an ideal tool for investigating enzymatic reaction mechanisms through the study of isotope effects.
Kinetic isotope effects (KIEs) are a powerful probe for studying the mechanisms of enzyme-catalyzed reactions, as they can reveal information about the transition state of the rate-limiting step. semanticscholar.org A ¹³C KIE is observed when the rate of a reaction is altered upon replacing a ¹²C atom with a ¹³C atom at a position involved in bond breaking or formation during the rate-limiting step. nih.gov
In the context of an arabinose-metabolizing enzyme, if a C-C or C-H bond cleavage involving the arabinose skeleton is the rate-limiting step, using this compound as a substrate or analog would result in a measurable KIE. By comparing the reaction rate of the ¹³C-labeled compound with its unlabeled counterpart, researchers can determine the extent to which that carbon atom is involved in the transition state. semanticscholar.orgnih.gov This technique is particularly valuable for distinguishing between different potential reaction mechanisms, such as concerted versus stepwise pathways. Studies on other enzymes have successfully used ¹³C KIEs to provide detailed descriptions of transition state structures. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a potent technique for studying metabolic pathways and enzyme mechanisms in a non-destructive manner. nih.gov The use of ¹³C-labeled substrates, such as this compound, significantly enhances the utility of NMR for these investigations. nih.gov
When this compound binds to an enzyme, the ¹³C NMR signals of the carbon atoms in the arabinose moiety can be monitored. Changes in the chemical shifts of these signals provide detailed information about the electronic environment of each carbon atom within the enzyme's active site. nih.govnih.gov This can reveal specific binding interactions, conformational changes in the substrate upon binding, and the formation of enzyme-substrate complexes. For instance, in vivo ¹³C NMR studies on the metabolism of L-[2-¹³C]arabinose in yeasts have successfully traced the fate of the labeled carbon through various metabolic intermediates, revealing pathway fluxes and metabolic bottlenecks. nih.govnih.gov Similar experiments with this compound could track its interaction with a target enzyme and its subsequent transformation, providing a dynamic view of the catalytic process.
Phenylhydrazone as a Probe for Enzyme Active Sites and Inhibition
The phenylhydrazine (B124118) moiety, which forms the phenylhydrazone with D-arabinose, has been recognized for its utility as a chemical probe and inhibitor of various enzymes. nih.govnih.gov Phenylhydrazine itself can act as an irreversible, mechanism-based inactivator, or "suicide substrate," for certain enzymes. nih.gov This occurs when the enzyme processes the inhibitor, generating a reactive species that covalently binds to and inactivates the enzyme. For example, phenylhydrazine irreversibly inactivates lacrimal-gland peroxidase by generating a phenyl radical within the active site that attacks the enzyme. nih.gov
This principle can be extended to D-Arabinose Phenylhydrazone. The arabinose portion of the molecule acts as a delivery mechanism, targeting the phenylhydrazone group to the active site of an arabinose-binding enzyme. Once positioned in the active site, the phenylhydrazone could potentially be activated by the enzyme's catalytic machinery, leading to specific, irreversible inhibition. This makes this compound a candidate for the development of highly specific enzyme inactivators.
Furthermore, the structural similarity of phenylhydrazones to the substrates of monoamine oxidase (MAO) has led to the development of phenylhydrazone derivatives as potent MAO inhibitors. nih.gov This demonstrates the versatility of the phenylhydrazone scaffold in enzyme inhibition. The inhibitory potential of D-Arabinose Phenylhydrazone against arabinose-metabolizing enzymes can be systematically evaluated through kinetic studies, determining inhibition constants (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or irreversible).
Advanced Analytical Applications and Reference Standard Development
Role as a Certified Reference Material for Carbohydrate Analysis
A Certified Reference Material (CRM) is a standard of the highest quality, providing a known and stable concentration of a substance. It is used to calibrate analytical instruments, validate methods, and ensure the quality and comparability of results between different laboratories. D-Arabinose-13C5 Phenylhydrazone is available as a CRM and plays a crucial role in carbohydrate analysis.
The manufacturing of CRMs for carbohydrates and other food components often adheres to stringent international standards, such as ISO 17034 and ISO/IEC 17025, ensuring their quality and traceability. sigmaaldrich.comsigmaaldrich.combiosistostandard.com These standards are provided with a comprehensive certificate that details the certified value and its uncertainty, which is traceable to primary standards from National Metrology Institutes (NMIs) like the National Institute of Standards and Technology (NIST). sigmaaldrich.comsigmaaldrich.com
The analysis of carbohydrates in complex matrices such as food and environmental samples presents significant challenges due to the presence of interfering substances. shimadzu.com The use of this compound as an internal standard helps to mitigate these matrix effects. For instance, in the quality control of honey, which is susceptible to adulteration with cheaper syrups, accurate quantification of sugars like fructose, glucose, and sucrose (B13894) is essential. shimadzu.com Infrared spectrophotometry and chromatographic methods are employed for this purpose, and the use of a CRM ensures the reliability of these analyses. shimadzu.com
Similarly, in the analysis of lignocellulose hydrolysates, which are important in biofuel research, a variety of sugars such as D-cellobiose, glucose, xylose, and arabinose need to be quantified alongside degradation products. researchgate.net The complexity of these samples necessitates robust analytical methods, and the use of a labeled internal standard like this compound can improve the accuracy of quantification for arabinose.
The table below provides an overview of the role of Certified Reference Materials in analytical chemistry.
| Feature of CRM | Benefit in Carbohydrate Analysis | Example Application |
| Certified Concentration | Provides a known value for instrument calibration and method validation. | Calibrating an HPLC system for sugar analysis in fruit juices. |
| Isotopic Labeling | Enables accurate quantification through isotope dilution mass spectrometry, correcting for sample loss and matrix effects. nih.gov | Quantifying arabinose in complex biological fluids. nih.gov |
| Traceability | Ensures results are comparable across different laboratories and over time. sigmaaldrich.com | Monitoring the sugar content of food products for regulatory compliance. |
| Matrix-Matching | When available as a matrix CRM, it helps to account for specific interferences in a particular sample type. sigmaaldrich.comnist.govnist.gov | Analyzing nutrients in a mixed diet reference material. nist.gov |
Development of Derivatization-Based Analytical Methods
Due to their high polarity and low volatility, carbohydrates are often challenging to analyze directly by chromatographic methods. restek.com Derivatization, a process of chemically modifying the analyte to enhance its analytical properties, is a widely used strategy to overcome these limitations. nih.govrestek.com Phenylhydrazine (B124118) is a common derivatizing agent that reacts with the carbonyl group of reducing sugars like D-arabinose to form phenylhydrazones. nih.gov This derivatization increases the ultraviolet (UV) absorbance and improves the ionization efficiency of the sugar in mass spectrometry, leading to enhanced detection sensitivity. nih.gov
The formation of phenylhydrazone derivatives of carbohydrates, including D-arabinose, facilitates their analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.govnih.gov
For HPLC analysis , the phenylhydrazone derivative provides a strong chromophore, enabling sensitive detection by UV-Vis detectors. nih.gov This is particularly useful as underivatized sugars lack a significant UV chromophore. jasco-global.com The derivatization can be performed pre-column, and the resulting derivatives are then separated on a suitable HPLC column, often a reversed-phase column. nih.gov The use of other derivatizing agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) has also been shown to be effective for the HPLC analysis of sugars in biological samples, achieving low detection limits. plos.org
For GC analysis , derivatization is essential to increase the volatility of the sugars. nih.govrestek.com While silylation is a common derivatization technique for GC, the reaction of sugars with phenylhydrazine, followed by silylation of the remaining hydroxyl groups, can also be employed. nih.gov The resulting derivatives can be separated by GC and detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS analysis of derivatized carbohydrates provides high sensitivity and structural information, aiding in their identification and quantification. researchgate.netnih.gov
The following table summarizes various derivatization approaches for carbohydrate analysis by chromatography.
| Derivatization Method | Analyte | Chromatographic Technique | Detector | Key Advantages |
| Phenylhydrazone formation | Reducing sugars | HPLC | UV-Vis, MS | Increased UV absorbance and ionization efficiency. nih.gov |
| PMP derivatization | Reducing sugars | HPLC | UV-Vis, DAD | Allows for simultaneous analysis of multiple reducing sugars. plos.org |
| Silylation (e.g., with TMS) | Monosaccharides | GC | FID, MS | Increases volatility for GC analysis. restek.comresearchgate.net |
| Ethoximation-trimethylsilylation | Monosaccharides | GC | MS | Reduces the number of isomeric peaks compared to silylation alone. researchgate.net |
Beyond chromatography, phenylhydrazine and its derivatives can be utilized in electrochemical and spectrophotometric assays for the determination of carbohydrates.
Electrochemical methods can be employed for the detection of phenylhydrazine itself or its derivatives. The electrochemical oxidation of phenylhydrazine at a modified electrode can be monitored, and this signal can be related to the concentration of the sugar that has reacted with it. researchgate.net
Spectrophotometric methods have long been used for the determination of sugars. The reaction of carbohydrates with phenylhydrazine in the presence of an acid can produce a colored product that can be quantified using a spectrophotometer. areeo.ac.ir This provides a simple and cost-effective method for sugar analysis, although it may lack the specificity of chromatographic techniques. areeo.ac.ir Other spectrophotometric methods for sugar analysis include the use of reagents like 3,5-dinitrosalicylic acid (DNS) or phenol-sulfuric acid. researchgate.netresearchgate.net Fourier Transform Infrared (FTIR) spectroscopy has also been used for the quantitative analysis of sugars in food matrices like honey. shimadzu.com
Use in Complex Biological Matrix Analysis
The accurate quantification of carbohydrates in complex biological matrices such as urine, blood, and cell extracts is crucial for clinical diagnostics and metabolic research. nih.govmdpi.com this compound is particularly valuable in these applications as an internal standard in isotope dilution mass spectrometry (IDMS). nih.govresearchgate.net
A notable example is the use of D-arabinose as a surrogate marker for lipoarabinomannan (LAM), a component of the Mycobacterium tuberculosis cell wall, in urine for the diagnosis of tuberculosis. nih.gov In this method, LAM in the urine is hydrolyzed to release D-arabinose, which is then derivatized and quantified by GC-MS. The use of 13C5-labeled D-arabinose as an internal standard is critical for the accuracy of this assay, as it compensates for variations in the complex urinary matrix and the multi-step sample preparation process. nih.gov
Similarly, in metabolomics studies, where the goal is to quantify a large number of metabolites in a biological sample, the use of uniformly 13C-labeled cell extracts as internal standards has been shown to improve the robustness and precision of the analysis. nih.govresearchgate.net this compound fits within this paradigm as a specific labeled internal standard for the accurate quantification of arabinose in such complex metabolic profiling. A comparative study of different chromatographic methods for carbohydrate analysis in biological samples concluded that reversed-phase LC-MS after derivatization with PMP offered excellent performance in terms of separation, sensitivity, and repeatability. nih.govnih.gov The use of an isotopically labeled internal standard like this compound would further enhance the reliability of such methods.
The table below highlights the application of this compound in the analysis of complex biological samples.
| Biological Matrix | Analytical Challenge | Role of this compound | Analytical Technique |
| Urine | High variability and presence of interfering substances. | Internal standard for accurate quantification of D-arabinose as a biomarker for tuberculosis. nih.gov | GC-MS |
| Microbial Cell Extracts | Complex mixture of metabolites. | Internal standard for precise quantification in metabolomics studies. nih.govresearchgate.net | LC-MS/MS |
| Food Samples (e.g., Honey) | Potential for adulteration and complex sugar profiles. | As a CRM to ensure the accuracy of methods for detecting adulteration. shimadzu.com | HPLC, FTIR |
Applications in Metabolomics for Sugar Identification and Quantification
The use of stable isotope-labeled internal standards is a cornerstone of modern metabolomics, providing a basis for accurate and precise quantification of endogenous metabolites. This compound serves as an ideal reference standard in mass spectrometry (MS)-based analytical platforms for the study of monosaccharides. Its application is particularly significant in the field of glycomics and metabolic flux analysis, where understanding the concentration and turnover of sugars is critical.
The derivatization of sugars with phenylhydrazine is a well-established method to enhance their ionization efficiency and chromatographic retention, which are often poor for underivatized carbohydrates. nih.gov This process involves the reaction of the carbonyl group of the sugar with phenylhydrazine to form a phenylhydrazone derivative, which is more amenable to analysis by High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection. nih.govnih.gov
When D-Arabinose-13C5 is derivatized to form this compound, it creates a "heavy" version of the analyte's derivative. This stable isotope-labeled internal standard is chemically identical to the "light" (unlabeled) D-Arabinose Phenylhydrazone derived from biological samples. Consequently, it co-elutes with the endogenous analyte during chromatography and exhibits the same behavior during sample extraction and ionization. researchgate.net This co-elution and similar chemical behavior allow for the correction of matrix effects and variations in instrument response, leading to highly accurate quantification. researchgate.net
In a typical workflow, a known amount of this compound is spiked into a biological sample. The sample is then processed, and the native and labeled phenylhydrazone derivatives are analyzed by LC-MS. The ratio of the peak areas of the endogenous (light) and the internal standard (heavy) is used to calculate the absolute concentration of the endogenous arabinose. The distinct mass shift of +5 amu between the 13C-labeled and the unlabeled derivative allows for their unambiguous detection and quantification. sigmaaldrich.com
The following table illustrates the principle of using this compound for the quantification of D-Arabinose in a biological sample using isotope dilution mass spectrometry.
Table 1: Isotope Dilution Mass Spectrometry Data for D-Arabinose Quantification
| Analyte | Molecular Weight ( g/mol ) | Mass-to-Charge Ratio (m/z) [M+H]⁺ | Retention Time (min) | Peak Area (Arbitrary Units) |
|---|---|---|---|---|
| Endogenous D-Arabinose Phenylhydrazone | 240.27 | 241.12 | 8.5 | 1,200,000 |
This table is for illustrative purposes and the values are not from a specific study.
Differentiation from Isomeric Compounds and Endogenous Analytes
A significant challenge in carbohydrate analysis is the presence of numerous isomers, which are compounds with the same chemical formula but different structural arrangements. These isomers are often difficult to separate chromatographically and can have identical masses, making their individual detection and quantification challenging. This compound plays a crucial role as a reference standard in methods developed to differentiate and resolve these isomeric compounds.
Phenylhydrazine derivatization itself can aid in the separation of some sugar isomers by altering their chromatographic properties. nih.gov When coupled with advanced analytical techniques like tandem mass spectrometry (MS/MS), the differentiation becomes more definitive. The fragmentation patterns of the phenylhydrazone derivatives of different sugar isomers in the mass spectrometer can be unique, allowing for their identification even if they are not fully separated by chromatography. nih.govnih.govnih.gov
This compound, as a labeled internal standard, helps to anchor the analysis and ensure the correct identification of the corresponding unlabeled analyte in a complex mixture of isomers. By having a known standard with a specific retention time and fragmentation pattern, it becomes easier to identify the peak corresponding to the endogenous D-Arabinose Phenylhydrazone amongst other co-eluting isomeric phenylhydrazones.
For example, D-Arabinose is an epimer of D-Ribose and an isomer of other pentoses like D-Xylose and D-Lyxose. While these sugars may have very similar chromatographic behavior, their phenylhydrazone derivatives might exhibit subtle differences in fragmentation upon collision-induced dissociation (CID) in the mass spectrometer. The presence of the 13C5-labeled arabinose standard confirms the identity of the arabinose peak.
The table below illustrates how this compound can be used to distinguish D-Arabinose from its isomers in a hypothetical LC-MS/MS analysis. The diagnostic fragment ions are unique to each isomer's structure upon fragmentation.
Table 2: Differentiation of Pentose (B10789219) Isomers using LC-MS/MS with a Labeled Internal Standard
| Compound | Retention Time (min) | Precursor Ion (m/z) [M+H]⁺ | Diagnostic Fragment Ions (m/z) |
|---|---|---|---|
| This compound (Internal Standard) | 8.5 | 246.12 | 154.10, 125.08 |
| D-Arabinose Phenylhydrazone | 8.5 | 241.12 | 149.08, 120.07 |
| D-Ribose Phenylhydrazone | 8.7 | 241.12 | 161.09, 132.07 |
This table is for illustrative purposes and the values are not from a specific study.
Derivatization Chemistry and Further Synthetic Transformations of D Arabinose 13c5 Phenylhydrazone
Reactions of the Hydrazone Moiety
The phenylhydrazone group is the most reactive site for many derivatization reactions, enabling the construction of various heterocyclic systems and other functional groups.
Cyclization Reactions (e.g., Fischer Indole (B1671886) Synthesis)
The Fischer indole synthesis is a classic and powerful method for creating indole rings by heating a phenylhydrazone with an acid catalyst. When applied to D-arabinose-13C5 phenylhydrazone, the arabinose portion acts as the carbonyl precursor. The reaction proceeds through a complex cascade involving tautomerization to an enehydrazine, a chemedx.orgchemedx.org-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia. chemedx.orggoogle.com
The resulting product is a novel indole derivative bearing a 13C-labeled D-arabinose-derived polyhydroxybutyl side chain at the 2-position. This transformation is significant as it introduces the complex, chiral, and isotopically labeled carbohydrate moiety onto an indole scaffold, a core structure in many biologically active compounds. The reaction can be catalyzed by various Brønsted and Lewis acids. google.comdoubtnut.com
Table 1: Typical Conditions for Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Solvents |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid, p-Toluenesulfonic acid | Ethanol, Acetic Acid |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Dioxane, Ethanol |
Modern variations of this synthesis include "one-pot" procedures where the phenylhydrazone is formed in situ followed by cyclization, and catalytic versions designed to be more efficient and selective. doubtnut.comsbq.org.br
Oxidation and Reduction Products
Oxidation: The phenylhydrazone of a reducing sugar can undergo further oxidation, most notably in the formation of osazones. When this compound is treated with an excess of phenylhydrazine (B124118), the C-2 hydroxyl group of the arabinose moiety is oxidized to a carbonyl group. quora.com This new carbonyl then reacts with another molecule of phenylhydrazine. The final product, a 13C-labeled D-arabinosazone, involves the reaction of three equivalents of phenylhydrazine per molecule of the sugar derivative. doubtnut.com This reaction is a characteristic transformation for reducing sugars and their hydrazones. chemedx.orgajgreenchem.com
Reduction: The C=N double bond of the phenylhydrazone moiety can be reduced to a single bond. Catalytic hydrogenation is a common method for this transformation. Using catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas, the phenylhydrazone is converted to the corresponding 1-phenylhydrazinyl derivative. google.com This reaction effectively transforms the hydrazone into a substituted hydrazine (B178648), opening up different synthetic pathways. Another approach is the Wolff-Kishner reduction, which under harsh basic conditions, can reduce the carbonyl group (from which the hydrazone was formed) completely to a methylene (B1212753) (CH₂) group. ncert.nic.in
Reactions with Other Reagents for Heterocyclic Synthesis
The versatile reactivity of the hydrazone functional group allows for its use in constructing a variety of heterocyclic rings beyond indoles.
Pyrazole (B372694) Synthesis: Pyrazoles can be synthesized by reacting 1,3-dicarbonyl compounds with hydrazines. youtube.com In a related fashion, the this compound can serve as a precursor. For instance, reaction with β-keto esters or other appropriately functionalized reagents can lead to the formation of pyrazole derivatives where the 13C-labeled polyhydroxyalkyl chain is appended to the pyrazole ring. nih.govresearchgate.netijcea.org These reactions often proceed via condensation and subsequent cyclization.
1,3,4-Thiadiazole Synthesis: The hydrazone moiety can be converted into a thiosemicarbazone by reaction with a thiocarbonyl source. These thiosemicarbazones are key intermediates for the synthesis of 2-amino-1,3,4-thiadiazoles. Oxidative cyclization, often using reagents like ferric chloride or iodine, facilitates the ring closure. nih.govorganic-chemistry.org This route transforms the C=N-NH-Ph group into a substituted thiadiazole ring, yielding a complex molecule that combines a 13C-labeled sugar chain with a medicinally relevant heterocycle. sbq.org.brnih.gov
Transformations of the 13C-Labeled Arabinose Moiety
The arabinose portion of the molecule, with its multiple hydroxyl groups and labeled carbon backbone, offers sites for further modification and conversion into other valuable labeled compounds.
Modification of Hydroxyl Groups
The four hydroxyl groups on the 13C-labeled arabinose chain are amenable to various protection and modification reactions common in carbohydrate chemistry. youtube.com These reactions are often employed to alter solubility, improve stability, or to direct the reactivity of the molecule in subsequent synthetic steps.
A common modification is acetylation . Treating this compound with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) will convert the hydroxyl groups to acetate (B1210297) esters. youtube.com This per-O-acetylation is a standard procedure for protecting hydroxyl groups in carbohydrate derivatives. acs.orgacs.org Other modifications include ether formation, such as benzylation (using benzyl (B1604629) bromide and a base) or silylation, which can offer different levels of stability and ease of removal. nih.gov
Table 2: Common Reagents for Hydroxyl Group Modification
| Modification | Reagent | Catalyst/Base | Product Functional Group |
| Acetylation | Acetic Anhydride | Pyridine | Acetate Ester (-OAc) |
| Benzylation | Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | Benzyl Ether (-OBn) |
| Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | Silyl Ether (-OTBDMS) |
Conversion to Other 13C-Labeled Carbohydrate Derivatives
The 13C-labeled arabinose backbone of the phenylhydrazone is a valuable synthon for creating other complex labeled molecules.
One of the most significant applications of this compound is as a key intermediate in the synthesis of D-Neopterin-13C5 . usbio.net Neopterin is a biomarker for cellular immune system activation, and its isotopically labeled form is invaluable for research and diagnostic applications. The synthesis involves a condensation reaction of the phenylhydrazone with a pyrimidine (B1678525) derivative, followed by intramolecular cyclization and aromatization to form the pteridine (B1203161) ring system of neopterin, retaining the 13C-labeled side chain from the arabinose precursor.
Furthermore, the arabinose chain can be chemically cleaved. For instance, oxidative cleavage using reagents like sodium periodate (B1199274) can break the C-C bonds between adjacent hydroxyl groups. This reaction can be used to shorten the carbon chain or to introduce aldehyde functionalities, which can then be used to construct other labeled derivatives.
Exploration of Novel Reaction Pathways and Catalysis
The derivatization of D-arabinose to its 13C5 phenylhydrazone form opens up a landscape of synthetic possibilities beyond classical applications. The inherent reactivity of the phenylhydrazone moiety, coupled with the stereochemistry of the arabinose backbone, makes this compound a candidate for novel synthetic transformations and catalytic applications. Research into related sugar hydrazones and other carbohydrate derivatives provides a strong basis for exploring new chemical behaviors.
Transition Metal-Catalyzed Cross-Coupling Reactions
A significant area of exploration is the use of transition metal catalysis to forge new carbon-carbon and carbon-heteroatom bonds, with a particular focus on the synthesis of C-glycosides. These compounds, where the anomeric carbon is linked to an aglycone via a C-C bond, are of great interest due to their enhanced stability against enzymatic hydrolysis compared to their O-glycoside counterparts.
Recent advances in catalysis have shown that palladium- and other transition metal-catalyzed reactions are powerful tools for C-glycoside synthesis. nih.gov While direct palladium-catalyzed cross-coupling reactions on this compound have not been extensively documented, the principles from related systems suggest high potential. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling, could be adapted. nih.gov Furthermore, palladium-catalyzed reactions have been successfully used for the synthesis of C-glycosides from other sugar derivatives. nih.gov
The following table outlines potential catalytic systems and their expected outcomes based on research on analogous compounds.
| Catalyst System | Potential Reaction Type | Expected Product Class |
| Pd(OAc)2/Buchwald Ligands | C-N Cross-Coupling | N-Aryl Glycosylamines |
| [Pd(PCy3)2] | C-C Cross-Coupling | C-Aryl Glycosides |
| RuCl3 | C-Glycosylation | C-Allyl/Alkyl Glycosides |
| Silver-based catalysts | C-C bond formation | Functionalized lactones |
This table presents potential catalytic systems for this compound based on established methods for related compounds.
Novel Cyclization and Rearrangement Pathways
The polyhydroxylic and flexible chain of the arabinose moiety in this compound allows for a variety of intramolecular cyclization reactions, potentially leading to novel heterocyclic scaffolds. The spontaneous cyclization of monosaccharides into furanose or pyranose rings is a well-known phenomenon. wou.edu The phenylhydrazone group can influence this equilibrium and participate in further cyclization reactions.
One underexplored avenue is the acid-catalyzed cyclization to form pyrazolo[3,4-b]quinoxaline derivatives, a reaction that has been observed with other acetylated sugar phenylhydrazone derivatives. acs.org Additionally, oxidative cyclization presents another pathway. For example, the peroxidation of saccharide phenylhydrazones can lead to the formation of novel hydrazono-1,4-lactones. acs.org
The table below summarizes potential novel cyclization reactions.
| Reaction Type | Reagents/Conditions | Potential Product |
| Intramolecular Cyclization | Acid catalyst (e.g., TFA) | Fused heterocyclic systems |
| Oxidative Cyclization | Peroxy acids (e.g., m-CPBA) | Hydrazono-lactones |
| Prins Cyclization | Lewis acid (e.g., Sc(OTf)3) | Tetrahydropyran derivatives |
This table outlines potential novel cyclization pathways for this compound based on known reactions of similar carbohydrate derivatives.
Coordination Chemistry and Catalysis
The nitrogen atoms of the phenylhydrazone group and the oxygen atoms of the arabinose backbone make this compound a potential multidentate ligand for transition metals. The formation of stable complexes with metal ions such as Cu(II), Ni(II), Pd(II), and Zn(II) has been demonstrated for other sugar hydrazones. nih.gov These metal complexes themselves could exhibit catalytic activity or serve as precursors for catalysts in various organic transformations. mtct.ac.inchemistryjournal.net
The coordination of a metal to the phenylhydrazone can activate the molecule towards nucleophilic attack or facilitate redox processes. This opens the door to designing catalysts where the sugar moiety acts as a chiral auxiliary, influencing the stereochemical outcome of a reaction.
| Metal Ion | Potential Coordination Mode | Potential Catalytic Application |
| Copper(II) | Bidentate (N,S) in dithioate derivatives | Oxidation reactions |
| Palladium(II) | Bidentate (N,S) in dithioate derivatives | Cross-coupling reactions |
| Zinc(II) | Dimeric, pentacoordinate | Lewis acid catalysis |
This table illustrates the potential of this compound derivatives to act as ligands and in catalytic applications, based on studies with analogous sugar hydrazones.
Theoretical and Computational Investigations of D Arabinose 13c5 Phenylhydrazone
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are instrumental in exploring the three-dimensional structure and conformational landscape of D-Arabinose-13C5 Phenylhydrazone. These methods range from classical molecular mechanics to more advanced quantum mechanical calculations, providing a detailed picture of the molecule's behavior.
The conformational flexibility of D-Arabinose Phenylhydrazone is primarily dictated by the rotational freedom around the single bonds within the arabinose sugar chain and the phenylhydrazone substituent. The arabinose moiety can exist in both cyclic (furanose or pyranose) and acyclic, open-chain forms. The formation of the phenylhydrazone occurs with the open-chain form of D-arabinose.
The phenylhydrazone moiety introduces additional degrees of conformational freedom, particularly the rotation around the N-N and N-C bonds. The planarity of the phenyl group and the C=N double bond is generally maintained. The equilibrium between the open-chain and cyclic hemiacetal forms of arabinose is a key factor in the kinetics of phenylhydrazone formation, with the reaction proceeding through the open-chain conformation.
Table 1: Predicted Predominant Conformations of Acyclic Sugar Derivatives
| Derivative | Predominant Conformation | Key Interactions |
| D-Arabinose Diethyl Dithioacetal | Planar, zig-zag | Minimization of steric hindrance |
| D-Ribose Diethyl Dithioacetal | Non-planar | Avoidance of 1,3-eclipsed acetoxyl groups |
| D-Xylose Diethyl Dithioacetal | Non-planar | Avoidance of 1,3-eclipsed acetoxyl groups |
| D-Lyxose Diethyl Dithioacetal | Planar, zig-zag | Minimization of steric hindrance |
This table is based on general findings for acetylated diethyl dithioacetals of pentoses and illustrates the principles of conformational preferences in acyclic sugar derivatives. researchgate.net
The replacement of five carbon-12 atoms with carbon-13 isotopes in the arabinose backbone of this compound is not expected to significantly alter the static conformational preferences of the molecule. The electronic structure and, consequently, the potential energy surface governing the molecular geometry remain largely unchanged.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules like this compound.
Quantum chemical methods can predict various spectroscopic parameters, with NMR chemical shifts being a prominent example. The calculation of NMR shielding tensors, which are then converted to chemical shifts, can aid in the structural elucidation and assignment of experimental spectra. nih.govnih.gov
For this compound, DFT calculations could predict the 1H and 13C chemical shifts. researchgate.net The 13C labeling would be directly observable in the 13C NMR spectrum, with the signals for the labeled carbons being distinct. The calculations would need to consider the various possible conformers of the molecule in solution, with the final predicted spectrum being a Boltzmann-weighted average of the spectra of individual conformers. The accuracy of these predictions depends on the level of theory (functional and basis set) employed and the proper treatment of solvent effects. nih.gov Generally, good agreement between calculated and experimental chemical shifts can be achieved, providing confidence in the determined structure. youtube.com
Table 2: Representative DFT Functionals and Basis Sets for NMR Chemical Shift Calculations
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d,p) | General purpose, good balance of accuracy and cost |
| PBE0 | cc-pVTZ | Higher accuracy for chemical shifts |
| M06-2X | 6-311+G(2d,p) | Good for systems with non-covalent interactions |
| wB97XD | def2-TZVP | Includes dispersion corrections, suitable for larger molecules |
This table presents a selection of commonly used methods for the prediction of NMR parameters. researchgate.netmdpi.com
Computational chemistry allows for the detailed investigation of reaction mechanisms, including the formation of D-Arabinose Phenylhydrazone and its subsequent reactions, such as osazone formation. yale.edu The reaction between D-arabinose and phenylhydrazine (B124118) proceeds via nucleophilic addition of the hydrazine (B178648) to the carbonyl group of the open-chain sugar, followed by dehydration.
Further reaction with excess phenylhydrazine can lead to the formation of an osazone. mgcub.ac.in The mechanism of osazone formation is complex and has been the subject of several theoretical studies. Computational analysis can be used to model the proposed intermediates and transition states of mechanisms like the Fischer, Weygand, and Amadori rearrangement-based pathways. yale.edu By calculating the energies of these species, the most likely reaction pathway can be determined. For instance, calculations can elucidate the regioselectivity of the oxidation step that converts the initial phenylhydrazone to the corresponding osazone.
Docking Studies for Enzyme-Substrate Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. While no specific docking studies for this compound are currently available in the literature, this methodology could be applied to investigate its potential interactions with various enzymes.
Table 3: Common Software for Molecular Docking Studies
| Software | Scoring Function Principle | Key Features |
| AutoDock | Empirical free energy force field | Widely used, good for general ligand-protein docking |
| Glide | ChemScore, GlideScore | High-throughput screening capabilities |
| GOLD | GOLDScore, ChemScore, ASP, PLP | Considers ligand and protein flexibility |
| HADDOCK | Data-driven docking | Incorporates experimental data to guide docking |
This table lists some of the prevalent software packages used for molecular docking simulations. researchgate.net
Future Research Directions and Unexplored Applications
Integration with Emerging Analytical Technologies (e.g., Single-Cell Metabolomics)
The field of metabolomics is rapidly advancing toward single-cell analysis, aiming to unravel the metabolic heterogeneity within cell populations. The integration of D-Arabinose-13C5 Phenylhydrazone with these emerging technologies promises to provide unprecedented insights into cellular function.
One of the most exciting frontiers is the use of labeled compounds with high-resolution mass spectrometry imaging (MSI). nih.gov This technique allows for the visualization of the spatial distribution of metabolites within tissues and even single cells. By introducing this compound as a tracer, researchers can track its conversion into various downstream metabolites in situ, providing a dynamic map of metabolic activity at a subcellular level. nih.gov The heavy isotope labeling (M+5) of the arabinose moiety provides a clear and distinct signal, minimizing overlap with endogenous, unlabeled metabolites. nih.gov
Recent developments in single-cell mass spectrometry, such as coupling capillary electrophoresis with electrospray ionization (CyESI-MS), enable high-throughput analysis of individual cells. The application of stable isotope tracers in these systems allows for the quantification of metabolic activity in addition to metabolite concentration. The distinct mass shift provided by the five 13C atoms in this compound would be readily detectable, facilitating the tracing of arabinose metabolism in diverse cell types within a heterogeneous population.
Table 1: Emerging Analytical Technologies for 13C-Tracer Analysis
| Technology | Description | Potential Application with this compound |
| Mass Spectrometry Imaging (MSI) | Maps the spatial distribution of molecules in tissues by rastering a laser across the surface to ionize analytes. nih.gov | In situ tracking of arabinose metabolic flux within different regions of a tissue or organelle. |
| Single-Cell Mass Spectrometry (e.g., CyESI-MS) | High-throughput analysis of the metabolic content of individual cells. | Quantifying heterogeneity in arabinose metabolism across a cell population (e.g., in tumors). |
| Dynamic Nuclear Polarization (DNP-NMR) | Enhances the sensitivity of NMR spectroscopy by several orders of magnitude. nih.gov | Real-time, non-invasive assessment of the metabolic fate of the arabinose tracer in vivo. |
Development of Advanced Tracer Methodologies
Beyond simply identifying labeled products, the future of metabolic research lies in the development of advanced tracer methodologies to quantify the rates, or fluxes, of metabolic pathways. This compound is well-suited for these sophisticated approaches.
Dynamic 13C Metabolic Flux Analysis (13C-DMFA): Traditional metabolic flux analysis (MFA) often assumes that the system is at an isotopic steady state, which may not be the case in many biological scenarios. 13C-DMFA has been developed to study metabolism in non-steady-state conditions, capturing the dynamic reorganization of metabolic fluxes over time. nih.govcam.ac.uk By introducing this compound and sampling at multiple time points, researchers can model the time-varying fluxes of pathways that utilize pentose (B10789219) sugars. nih.gov
Multi-Isotope Tracing: The simultaneous use of multiple isotopic tracers, such as combining 13C-labeled arabinose with 15N-labeled glutamine or 2H-labeled glucose, can provide a more comprehensive view of metabolic networks. nih.gov This approach allows for the investigation of the interplay between different pathways, such as carbon and nitrogen metabolism. nih.gov The unique five-carbon backbone of arabinose provides a distinct tracer that can be differentiated from the more commonly used six-carbon glucose.
The choice of isotopic tracer is critical for the precision of flux estimations. nih.gov Studies have shown that specifically labeled tracers, like [1,2-13C2]glucose, can provide more precise estimates for certain pathways than uniformly labeled glucose. nih.gov The uniform labeling of this compound offers a robust starting point, and future research could explore the synthesis of specifically labeled isotopologues to probe particular enzymatic reactions with greater accuracy.
Exploration of Novel Reaction Pathways and Catalyst Development
The unique chemical structure of this compound also presents opportunities for exploring novel chemical and enzymatic reactions, as well as for the development of new catalysts.
Enzymatic Synthesis and Modification: Research has demonstrated the feasibility of enzymatic synthesis for labeled sugar derivatives, such as GDP-D-[3H]arabinose. nih.gov This opens the door to developing enzymatic methods for the synthesis or modification of this compound itself, potentially leading to more efficient and stereospecific production. Enzymes like L-arabinose isomerase, which can convert L-arabinose to L-ribulose and also acts on D-galactose, highlight the potential for enzymatic manipulation of arabinose and its derivatives. acs.org Furthermore, identifying and characterizing arabinan-degrading enzymes could reveal novel biocatalysts for modifying arabinose-containing compounds. nih.gov
Novel Catalyst Development: Sugars themselves can act as organocatalysts in various chemical reactions. nih.gov For instance, L-arabinose has been used as a novel, eco-friendly catalyst for the synthesis of quinoxaline (B1680401) derivatives. elsevierpure.com This raises the intriguing possibility of using this compound not just as a tracer but also as a catalyst in specific reactions, where its isotopic label could be used to mechanistically probe the catalytic cycle. Additionally, novel catalysts are being developed using sugars as a scaffold, such as a glucose-decorated silica-molybdate complex for the synthesis of pyrimidine (B1678525) derivatives. nih.gov Similar strategies could be employed with D-arabinose to create new chiral catalysts.
Potential as a Synthetic Building Block for Complex Natural Products
Chiral molecules derived from carbohydrates are valuable building blocks in the asymmetric synthesis of complex natural products and pharmaceuticals. wustl.eduelsevierpure.com D-arabinose, with its specific stereochemistry, is a useful starting material for creating other chiral molecules.
The Kiliani-Fischer synthesis, for example, can be used to extend the carbon chain of D-arabinose to produce D-glucose and D-mannose, demonstrating its role as a precursor to other important sugars. doubtnut.com More broadly, derivatives of D- and L-arabinose have been synthesized for various applications, indicating a well-established chemistry that can be built upon. rsc.org
The potential of this compound as a synthetic building block lies in the ability to introduce a stable isotope label into a complex target molecule. This would be invaluable for:
Drug Metabolism and Pharmacokinetic (DMPK) Studies: A drug synthesized with a 13C-labeled core derived from this compound could be easily traced in vivo to study its absorption, distribution, metabolism, and excretion.
Mechanism of Action Studies: By incorporating the labeled building block into a bioactive natural product, researchers could track its engagement with cellular targets and its downstream metabolic effects.
Elucidating Biosynthetic Pathways: The discovery that even fundamental molecules like β-NAD can serve as building blocks for natural products opens the possibility that arabinose derivatives could be incorporated into novel secondary metabolites. nih.gov
Table 2: Potential Applications of this compound as a Synthetic Building Block
| Application Area | Description | Example |
| Drug Development | Incorporation of a stable isotope label for DMPK studies. | Synthesizing a novel antiviral drug with a 13C5-labeled ribose-like core derived from this compound. |
| Natural Product Synthesis | Creation of labeled versions of complex molecules to study their biological activity. | Total synthesis of a macrolide antibiotic containing a 13C-labeled fragment originating from this compound. |
| Chiral Synthesis | Use as a starting material for the synthesis of other chiral molecules. nih.govrsc.org | Asymmetric synthesis of a cyclopentenyl carbocyclic nucleoside using a chiral intermediate derived from D-arabinose. rsc.org |
Addressing Current Limitations in 13C Metabolic Tracing
Despite its power, 13C metabolic flux analysis faces several challenges that future research with novel tracers like this compound can help address.
Isotopic Steady State: A common assumption in MFA is that intracellular metabolites have reached isotopic steady state, meaning their labeling enrichment is constant over time. nih.govresearchgate.net However, this can take a long time to achieve for certain metabolites or may never be reached in some experimental setups. nih.gov The development of dynamic MFA methods helps to circumvent this, and tracers like this compound can be used in these models to analyze systems that are not at steady state. nih.govresearchgate.net
Metabolic Compartmentalization: A significant challenge is resolving metabolic fluxes within different cellular compartments, such as the mitochondria and the cytosol. nih.gov Most analytical methods measure the average labeling of a metabolite from the entire cell. nih.gov Future studies could combine the use of this compound with cell fractionation techniques or advanced modeling approaches to better estimate compartment-specific fluxes.
Computational Complexity: The analysis of 13C labeling data requires sophisticated computational tools to simulate labeling patterns and estimate fluxes. researchgate.netunt.edu The development of more user-friendly and powerful software is ongoing. nih.govmagtech.com.cn Data generated using novel tracers like this compound will contribute to the refinement of these computational models, particularly for less-studied pathways like the pentose phosphate (B84403) pathway and its connections to nucleotide and amino acid metabolism. Using multiple tracers in parallel experiments can also improve the accuracy of flux estimations by providing complementary labeling information. frontiersin.org
Q & A
Basic Research Questions
Q. How can phenylhydrazone derivatives be synthesized and characterized?
- Method : React substituted phenylhydrazines with carbonyl-containing compounds (e.g., ketones or aldehydes) under controlled pH and temperature. For characterization, use nuclear magnetic resonance (NMR) to confirm hydrazone bond formation, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography to resolve tautomeric structures. For example, 4-ethyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazone was synthesized and characterized using these techniques .
Q. What experimental conditions optimize the detection of carbonyl groups using phenylhydrazones?
- Method : Adjust reaction pH to 3–5, maintain temperatures between 20–25°C, and use excess phenylhydrazone to ensure complete reaction with carbonyl groups. The formation of a yellow-orange precipitate indicates successful detection. Reactivity can vary with steric hindrance, so pre-optimization using tools like PubCompare.ai is recommended to identify protocol variants .
Q. How do researchers confirm the structural integrity of D-Arabinose-13C5 Phenylhydrazone?
- Method : Employ isotopic labeling-sensitive techniques such as 13C NMR to track the labeled carbons. Compare spectroscopic data (e.g., FTIR for hydrazone bonds at ~1600 cm⁻¹) with unlabeled analogs. X-ray crystallography can resolve spatial arrangements, as demonstrated for similar phenylhydrazone derivatives .
Advanced Research Questions
Q. What challenges arise when synthesizing isotopically labeled phenylhydrazones like this compound?
- Method : Isotopic labeling (e.g., 13C) may alter reaction kinetics due to kinetic isotope effects, requiring longer reaction times or adjusted stoichiometry. Purification must account for isotopic mass differences using techniques like high-resolution liquid chromatography-mass spectrometry (HR-LCMS). Storage conditions (e.g., -20°C, inert atmosphere) are critical to prevent decomposition, as 13C-labeled compounds may exhibit enhanced hygroscopicity .
Q. How can AI-driven tools enhance reproducibility in phenylhydrazone research?
- Method : Platforms like PubCompare.ai enable cross-referencing of protocols from patents, journals, and preprints. For example, AI can identify optimal concentrations of FCCP (carbonyl cyanide 4-(trifluoromethoxy) phenylhydrazone) in mitochondrial respiration assays by analyzing historical success rates and reagent compatibility .
Q. What are the structure-activity relationships (SARs) for phenylhydrazone derivatives with antifungal properties?
- Method : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance antifungal activity. Test derivatives against plant pathogens (e.g., Botrytis cinerea) using in vitro mycelial growth inhibition assays. SAR studies on 48 phenylhydrazone esters revealed that substituent position and steric bulk directly correlate with efficacy .
Q. How do isotopic labels influence the physicochemical properties of this compound?
- Method : 13C labeling increases molecular mass, affecting solubility and chromatographic retention times. Use isotopic dilution analysis to quantify trace impurities. Stability studies under varying pH (4–9) and temperatures (4–40°C) can reveal degradation pathways unique to labeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
